ACS81
Description
ACS81 is a multifunctional hybrid compound designed for Alzheimer’s disease (AD) treatment, combining tacrine (a cholinesterase inhibitor) with hydrogen sulfide (H₂S)-releasing moieties . Tacrine, a first-generation acetylcholinesterase inhibitor, was historically used to enhance cognitive function in AD but faced discontinuation due to severe hepatotoxicity . This compound addresses this limitation by integrating H₂S donors, which exhibit neuroprotective, anti-inflammatory, and hepatoprotective properties .
In preclinical studies, this compound demonstrated improved cognitive and locomotor activity in AD mouse models, reduced hippocampal inflammation, and enhanced synaptic plasticity . Notably, hepatotoxicity studies confirmed that this compound is significantly safer than tacrine alone, marking a critical advancement in AD therapeutics .
Properties
CAS No. |
805983-04-4 |
|---|---|
Molecular Formula |
C6H10O2S2 |
Molecular Weight |
178.264 |
IUPAC Name |
3-(Prop-2-en-1-yldisulfanyl)propanoic acid |
InChI |
InChI=1S/C6H10O2S2/c1-2-4-9-10-5-3-6(7)8/h2H,1,3-5H2,(H,7,8) |
InChI Key |
SANNXINQSDPDGR-UHFFFAOYSA-N |
SMILES |
O=C(O)CCSSCC=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACS81; ACS-81; ACS 81 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tacrine and Its Derivatives
Tacrine’s hepatotoxicity prompted the development of derivatives and hybrids to mitigate side effects while retaining cholinesterase inhibition. Key comparisons include:
Key Findings :
- Multifunctionality : this compound’s H₂S release distinguishes it from single-mechanism tacrine derivatives. H₂S mitigates oxidative stress, enhances mitochondrial function, and reduces neuroinflammation, synergizing with cholinesterase inhibition .
- Safety Profile : this compound’s hepatotoxicity is markedly lower than tacrine, addressing a critical barrier in AD drug development .
H₂S-Donor Compounds in AD
H₂S donors like sodium hydrosulfide (NaHS) and GYY4137 have shown neuroprotective effects but lack cholinesterase inhibition. Comparisons highlight:
Key Findings :
- Dual Action: this compound’s integration of tacrine and H₂S provides complementary benefits, unlike standalone H₂S donors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
